molecular formula C9H12 B166476 4-Ethyltoluene CAS No. 622-96-8

4-Ethyltoluene

Cat. No.: B166476
CAS No.: 622-96-8
M. Wt: 120.19 g/mol
InChI Key: JRLPEMVDPFPYPJ-UHFFFAOYSA-N
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Description

4-Ethyltoluene, also known as 1-ethyl-4-methylbenzene, is an organic compound with the chemical formula CH₃C₆H₄C₂H₅. It is one of three isomers of ethyltoluene, the other two being 3-ethyltoluene and 2-ethyltoluene. All three isomers are colorless liquids and are primarily used in the production of specialty polystyrenes .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethyltoluene is typically produced by the ethylation of toluene. The reaction involves the addition of ethylene to toluene in the presence of acid catalysts. The general reaction is as follows: [ \text{CH}_3\text{C}_6\text{H}_5 + \text{C}_2\text{H}_4 \rightarrow \text{CH}_3\text{C}_6\text{H}_4\text{C}_2\text{H}_5 ] Over typical acid catalysts, this process yields a mixture of the 2-, 3-, and 4- isomers. using a modified zeolite catalyst, the alkylation can be made shape-selective for the 4-isomer .

Industrial Production Methods: In industrial settings, this compound can also be produced from renewable sources such as lignin. A catalytic system involving rhodium trichloride, lithium iodide, and lithium tetrafluoroborate has been found efficient for converting lignin into this compound. The process involves the demethoxylation and depolymerization of lignin to form ethylbenzene, which is then methylated using methoxy from the lignin to produce this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyltoluene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-ethylbenzaldehyde or 4-ethylbenzoic acid.

    Reduction: Hydrogenation of this compound can yield 4-ethylcyclohexane.

    Substitution: Electrophilic aromatic substitution reactions can occur, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

Major Products:

    Oxidation: 4-Ethylbenzaldehyde, 4-ethylbenzoic acid.

    Reduction: 4-Ethylcyclohexane.

    Substitution: 4-Nitroethyltoluene, 4-sulfoethyltoluene, 4-chloroethyltoluene.

Scientific Research Applications

4-Ethyltoluene has several applications in scientific research:

Comparison with Similar Compounds

4-Ethyltoluene is compared with its isomers, 3-ethyltoluene and 2-ethyltoluene, as well as other alkylbenzenes like ethylbenzene and toluene:

This compound’s unique structure, with both ethyl and methyl groups, makes it particularly valuable in the production of specialty polystyrenes and other industrial applications.

Properties

IUPAC Name

1-ethyl-4-methylbenzene
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InChI

InChI=1S/C9H12/c1-3-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3
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InChI Key

JRLPEMVDPFPYPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C
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Molecular Formula

C9H12
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DSSTOX Substance ID

DTXSID9029194
Record name 4-Ethyltoluene
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Molecular Weight

120.19 g/mol
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Physical Description

Liquid, Liquid; [Reference #1] Colorless liquid; [Alfa Aesar MSDS]
Record name Benzene, 1-ethyl-4-methyl-
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Record name 4-Ethyltoluene
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Vapor Pressure

3.0 [mmHg]
Record name 4-Ethyltoluene
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CAS No.

622-96-8
Record name 1-Ethyl-4-methylbenzene
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Record name 4-ethyltoluene
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Record name P-ETHYLTOLUENE
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Synthesis routes and methods I

Procedure details

Para-ethyltoluene was prepared from toluene and ethylene using the catalyst as obtained in Example 1 under the following reaction conditions:
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Synthesis routes and methods II

Procedure details

For example, benzene and ethylene at a mole ratio of 1:2 to 10:1 yield p-diethylbenzene besides ethylbenzene. (p=400 psig, Temp.=800° F.); toluene and 1-octene yield p-ethyltoluene and a mixture of n- and isopropyl toluene rich in p-isomer.
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Synthesis routes and methods III

Procedure details

Pilot-scale treatments also support the laboratory incubations. The addition of calcium nitrate to the sediments of the Dofasco Boatslip in 1992 resulted in the biodegradation of several organic compounds (mean of three samples, reductions as follows; toluene 80%, ethylbenzene 86%, m/p-xylene 76%, 3/4-ethyltoluene 89%, and dichloromethane 65%) (FIG. 29). These relatively rapid biodegradation rates are similar to those reported in laboratory studies where nitrate was added to enhance biodegradation (Hutchins 1991).
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86%
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89%

Synthesis routes and methods IV

Procedure details

The same Ca-P-ZSM-5 catalyst is then treated with a stream of air which is first moistened with water at ambient temperature and is then passed for 14 hours at the rate of 300 cc/minute into the catalyst bed maintained at 90° C. After calcination at 500° C. for 1 hour, disproportionation and ethylation of toluene are again carried out under the same conditions used with the untreated catalyst. Toluene disproportionation gives 12.6% toluene conversion with a para-selectivity of 66.3% p-xylene in xylenes. Toluene ethylation gives 19.1% conversion of toluene with a para-selectivity of 88.7% p-ethyltoluene in ethyltoluenes.
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ethyltoluenes
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Yield
88.7%

Synthesis routes and methods V

Procedure details

Toluene and ethylene were reacted over the Ba-Modified ZSM-11 at 400° C. The feed WHSV for toluene was 7.0 and for ethylene was 0.5. Conversion of toluene was 5.3% and the yield of para-ethyltoluene in the ethyltoluene produced was 89.0%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-Ethyltoluene?

A1: this compound has a molecular formula of C9H12 and a molecular weight of 120.19 g/mol.

Q2: Can you describe the spectroscopic data available for this compound?

A2: Researchers have used techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [, , , , ] and Nuclear Magnetic Resonance (NMR) [] to characterize this compound. Specific details on spectroscopic peaks and their interpretation can be found within the cited papers.

Q3: How is this compound traditionally produced?

A3: this compound is typically derived from fossil fuels, primarily as a component of the naphtha fraction of crude oil [].

Q4: Are there any sustainable alternatives for producing this compound?

A4: Yes, recent research demonstrates the possibility of synthesizing this compound from renewable resources like lignin. One study achieved a 9.5 wt% yield using GVL-lignin and a 5.2 wt% yield directly from raw poplar as starting materials [].

Q5: What are the potential applications of this compound?

A5: While traditionally used as a solvent, this compound's role as a building block for various chemical syntheses is being explored. Its production from renewable sources like lignin [, ] opens up possibilities for more sustainable chemical manufacturing.

Q6: What catalytic processes involve this compound?

A6: Research indicates that this compound can be produced through the catalytic conversion of lignin []. This process involves demethoxylation, depolymerization, and methylation reactions. Additionally, this compound has been studied in the context of cross-dehydrocycloaddition reactions with isoprene over catalysts like MgO and ZrO2 [].

Q7: What factors influence the catalytic conversion of lignin to this compound?

A7: The choice of catalyst and reaction conditions significantly influence the yield and selectivity of this compound production from lignin. For instance, the presence of specific catalysts like RhCl3-LiI-LiBF4 [] has been shown to promote the formation of this compound.

Q8: Have computational methods been applied to study this compound?

A8: Yes, Density Functional Theory (DFT) calculations have been used to investigate the hydrogenation mechanisms of this compound, providing insights into its reactivity in plasma-driven catalytic systems [].

Q9: How do structural modifications to the this compound molecule affect its properties?

A9: Studies exploring deuterium isotope effects on the 13C NMR chemical shifts in toluene-α-d3 derivatives provide valuable information about the impact of substituent changes on electronic properties []. While this research focuses on toluene, the findings likely extend to this compound, offering insights into structure-activity relationships.

Q10: What is known about the toxicity of this compound?

A10: Studies in experimental animals have revealed that this compound acts as a mild skin and eye irritant []. Inhalation studies in rats and mice have shown that exposure to high concentrations can lead to adverse effects in the nose, liver, and lungs []. Further research, including toxicokinetic and metabolism studies, is crucial to understand the potential health risks associated with this compound exposure [].

Q11: What are the environmental implications of this compound?

A11: this compound is a volatile organic compound (VOC) found in urban air samples [, ]. As VOCs contribute to photochemical smog formation, understanding the sources and environmental fate of this compound is essential.

Q12: What analytical techniques are employed to study this compound?

A12: Common methods for quantifying this compound include gas chromatography with various detectors like flame ionization detectors (GC-FID) [], mass spectrometers (GC-MS) [, , ], and electron capture detectors (GC-ECD) [, ]. Researchers have also developed and validated specific infrared spectroscopic methods for analyzing this compound in mixtures [].

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